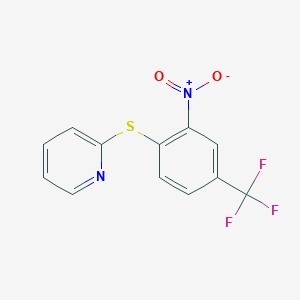

![molecular formula C8H8N4O3 B1300185 (7-ヒドロキシ-5-メチル-[1,2,4]トリアゾロ-[1,5-a]ピリミジン-2-イル)酢酸 CAS No. 99951-00-5](/img/structure/B1300185.png)

(7-ヒドロキシ-5-メチル-[1,2,4]トリアゾロ-[1,5-a]ピリミジン-2-イル)酢酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

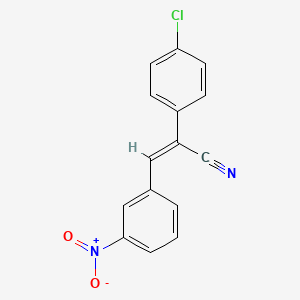

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both hydroxyl and acetic acid functional groups makes it a versatile molecule for chemical modifications and biological interactions.

科学的研究の応用

Chemistry

In organic synthesis, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the development of new materials and catalysts.

Biology

This compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition, receptor binding, and as a probe in biochemical assays.

Medicine

In medicinal chemistry, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can be explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

作用機序

Target of Action

It has been used as a reactant for the synthesis of compounds that inhibit dihydroorotate dehydrogenase , an enzyme involved in the de novo synthesis of pyrimidines .

Mode of Action

It is known to participate in various chemical reactions, including the vilsmeier reaction of conjugated carbocycles and heterocycles .

Biochemical Pathways

It has been used in the synthesis of compounds that inhibit the activity of dihydroorotate dehydrogenase , suggesting it may indirectly affect the de novo pyrimidine synthesis pathway .

Result of Action

It has been used in the synthesis of compounds with antimalarial activity , suggesting it may have indirect effects on the life cycle of Plasmodium parasites .

Action Environment

It is known that the compound has a melting point of 280-283 °c , which may influence its stability under different environmental conditions .

生化学分析

Biochemical Properties

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes and dihydroorotate dehydrogenase inhibitors with antimalarial activity . The compound’s interactions with these biomolecules are crucial for its function in biochemical pathways.

Cellular Effects

The effects of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of this compound can inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization, indicating its potential antiviral properties .

Molecular Mechanism

At the molecular level, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, leading to changes in gene expression. For example, it has been used in investigations of pharmacological activity caused by binding to HIV TAR RNA .

Dosage Effects in Animal Models

The effects of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid vary with different dosages in animal models. Threshold effects and potential toxic or adverse effects at high doses are critical considerations. Detailed studies on dosage effects are necessary to determine the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall biochemical impact .

Transport and Distribution

The transport and distribution of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid within cells and tissues are influenced by transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its biological activity .

Subcellular Localization

The subcellular localization of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function within the cell .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid typically involves the following steps:

Formation of the Triazolopyrimidine Core: This can be achieved by reacting 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under acidic conditions.

Hydroxylation and Methylation: The intermediate triazolopyrimidine is then hydroxylated and methylated using appropriate reagents such as methyl iodide and sodium hydroxide.

Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

化学反応の分析

Types of Reactions

(7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a methyl group instead, using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then be further reacted to introduce other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a methylated triazolopyrimidine.

Substitution: Formation of various substituted triazolopyrimidines depending on the reagents used.

類似化合物との比較

Similar Compounds

- 5-Methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-7-ol

- 6-Methyl-4-hydroxy-1,3,3a,7-tetraazaindene

- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine

Uniqueness

Compared to these similar compounds, (7-Hydroxy-5-methyl-[1,2,4]triazolo-[1,5-a]pyrimidin-2-yl)-acetic acid is unique due to the presence of the acetic acid functional group. This additional group enhances its solubility in water and allows for further chemical modifications, making it more versatile for various applications.

特性

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O3/c1-4-2-6(13)12-8(9-4)10-5(11-12)3-7(14)15/h2H,3H2,1H3,(H,14,15)(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAFFDYYFREHLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)N=C(N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351673 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99951-00-5 |

Source

|

| Record name | SBB027953 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)

![[4-(1,1,3,3-Tetramethylbutyl)phenoxy]acetic acid](/img/structure/B1300137.png)